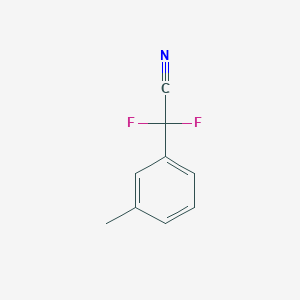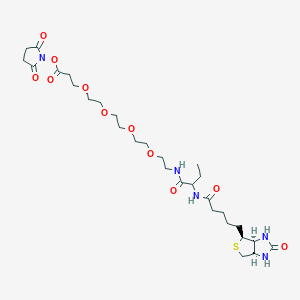![molecular formula C22H25NO5 B3098325 L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- CAS No. 133368-40-8](/img/structure/B3098325.png)
L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Overview
Description
L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-: is a derivative of L-serine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds. The compound is known for its high purity and stability, making it a valuable reagent in both research and industrial applications .
Mechanism of Action
Target of Action
L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, also known as Fmoc-Ser(n-Bu)-OH, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acid residues in a peptide chain. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a protein or peptide .
Mode of Action
Fmoc-Ser(n-Bu)-OH operates by providing protection for the amino acid serine during peptide synthesis . The fluorenylmethyloxycarbonyl (Fmoc) group shields the amino group of serine, preventing it from reacting prematurely. The tert-butyl (t-Bu) group protects the hydroxyl group of serine . These protective groups are removed after the peptide synthesis is complete, allowing the amino and hydroxyl groups to participate in further reactions .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It contributes to the formation of peptide bonds, which are essential for creating the primary structure of proteins. The downstream effects include the folding of the protein into its secondary and tertiary structures, which determine its function .
Pharmacokinetics
It’s worth noting that the compound is solid at room temperature and has a melting point of 136°c .
Result of Action
The result of Fmoc-Ser(n-Bu)-OH’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting reactive groups during synthesis, it ensures that peptide bonds form at the correct locations, leading to the desired peptide product .
Action Environment
The action of Fmoc-Ser(n-Bu)-OH is influenced by environmental factors such as temperature and pH . For instance, the compound is recommended to be stored in a cool and dark place, under 15°C . Additionally, the compound is used in peptide synthesis reactions that often require specific pH conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- typically involves the protection of the hydroxyl group of L-serine with a tert-butyl group and the amino group with a fluorenylmethoxycarbonyl (Fmoc) group. The reaction conditions often include the use of organic solvents like dichloromethane and bases such as diisopropylethylamine (DIPEA). The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the efficient production of high-purity compounds. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .
Chemical Reactions Analysis
Types of Reactions: L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: Nucleophilic substitution reactions are common, especially in peptide bond formation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like carbodiimides (e.g., EDC) and bases like DIPEA.
Major Products: The major products formed from these reactions include peptides with specific sequences, deprotected amino acids, and various derivatives used in further synthetic applications .
Scientific Research Applications
L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in peptide synthesis and the development of new synthetic methodologies.
Biology: In the study of protein structure and function, as well as in the synthesis of biologically active peptides.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of high-purity peptides for various applications, including pharmaceuticals and biotechnology .
Comparison with Similar Compounds
- O-tert-Butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
Uniqueness: L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is unique due to its specific protective groups, which provide high stability and selectivity in peptide synthesis. Its high purity and stability make it particularly valuable in applications requiring precise control over reaction conditions and product quality .
Properties
IUPAC Name |
(2S)-3-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-2-3-12-27-14-20(21(24)25)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYBFPJWSCJJIZ-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


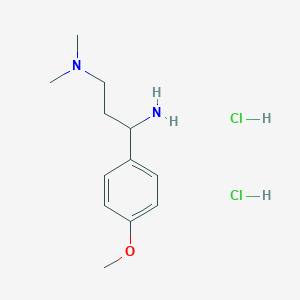
![tert-butyl N-[4-(2-chloroacetamido)butyl]carbamate](/img/structure/B3098267.png)
![Benzo[b]thiophene-2-methanol, 6-methyl-](/img/structure/B3098272.png)
![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B3098280.png)
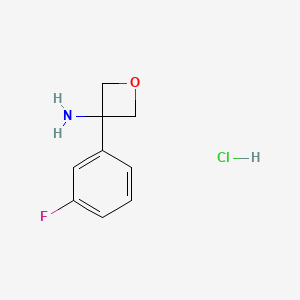
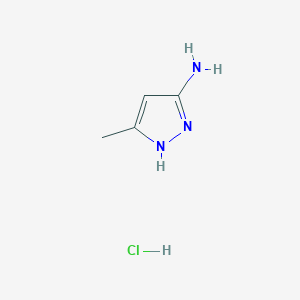
![N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3098294.png)
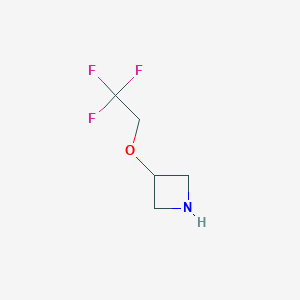
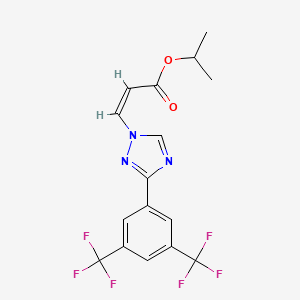
![Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B3098307.png)
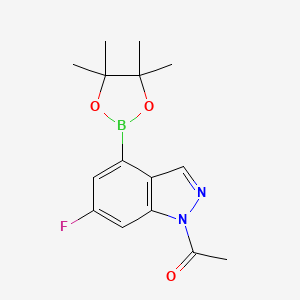
amine](/img/structure/B3098324.png)
